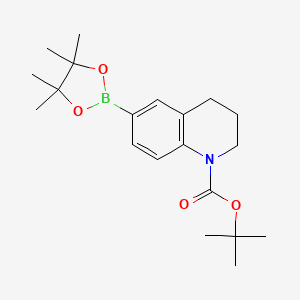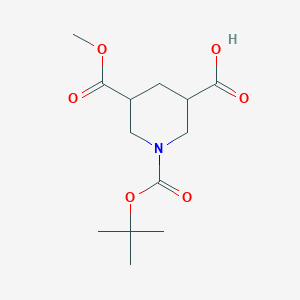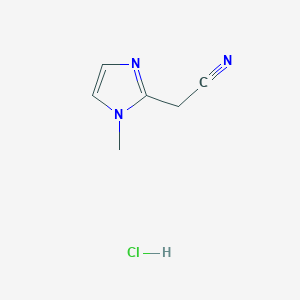![molecular formula C15H17N3O2 B3112743 4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1923127-15-4](/img/structure/B3112743.png)
4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
The compound “4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a heterocyclic compound . It has a molecular formula of C15H17N3O2 and a molecular weight of 271.31 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyridine core with a carboxylic acid group at the 2-position and a 4-methylphenylamino group at the 4-position . The exact 3D structure and conformation would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis Techniques and Catalysis
- A method for the green synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst highlights a sustainable approach to producing pyrazole derivatives under solvent-free conditions, emphasizing the importance of environmentally friendly synthesis methods in modern chemical research (Zolfigol et al., 2013).
Anticancer and Antimicrobial Applications
- The synthesis, characterization, and evaluation of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells demonstrate the compound's potential in anticancer research (Hassan et al., 2014).
- Pyrazolin-5-One derivatives have been synthesized and evaluated for antifeedant activity against agricultural pests, indicating their utility in developing environmentally friendly pest control agents (Patel et al., 2020).
Mechanistic Insights and Novel Reaction Pathways
- Research on the Rh(II)-catalyzed reaction of 1,2,3-Triazoles with Isoxazoles leading to the synthesis of Pyrroles and Pyrazines offers insight into novel reaction mechanisms and pathways, expanding the toolkit for synthesizing heterocyclic compounds (Rostovskii et al., 2017).
Structural and Spectral Studies
- Investigations into the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives underscore the importance of comprehensive characterization in understanding the properties and potential applications of these compounds (Viveka et al., 2016).
properties
IUPAC Name |
4-(4-methylanilino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-4-6-11(7-5-10)16-12-3-2-8-18-14(12)9-13(17-18)15(19)20/h4-7,9,12,16H,2-3,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEMQGTZNYZGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCN3C2=CC(=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)
![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)




![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)



![1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine](/img/structure/B3112728.png)


